molecular formula C32H42N4O5 B563721 Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 CAS No. 1217665-60-5

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5

Cat. No.: B563721
CAS No.: 1217665-60-5
M. Wt: 567.742
InChI Key: KYSDBVSJLBOZDZ-ARPYXGNSSA-N
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Description

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, also known as this compound, is a useful research compound. Its molecular formula is C32H42N4O5 and its molecular weight is 567.742. The purity is usually 95%.
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Biological Activity

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is a derivative of Atazanavir, an antiretroviral medication used primarily in the treatment of HIV. This compound serves as an important intermediate in the synthesis of various peptide analogs and has been studied for its biological activity, particularly in the context of antiviral efficacy and pharmacological properties.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 1217665-60-5
  • Molecular Formula : C32H37D5N4O5
  • Molecular Weight : 567.73 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, including tert-butyl carbamates and a pyridine moiety, which contribute to its biological properties.

Antiviral Properties

This compound exhibits significant antiviral activity against HIV. Studies indicate that compounds derived from Atazanavir can inhibit viral replication by targeting the HIV protease enzyme. The presence of the methoxycarbonyl and tert-leucine moieties enhances the binding affinity to the active site of the protease, thereby increasing the efficacy of the compound.

The mechanism by which this compound exerts its antiviral effects involves:

  • Protease Inhibition : The compound binds to the active site of the HIV protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation.
  • Disruption of Viral Replication Cycle : By inhibiting protease activity, this compound effectively halts the replication cycle of HIV, leading to reduced viral load in infected individuals.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity and pharmacokinetics of this compound:

  • In Vitro Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed IC50 values in the nanomolar range against HIV-1 strains, indicating potent antiviral activity (Jadhav et al., 1997) .
    • Another research highlighted its effectiveness in inhibiting viral replication in cell cultures, supporting its potential as a therapeutic agent (Bold et al., 1998) .
  • Pharmacokinetic Profiles :
    • Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within several hours post-administration.
    • The half-life of this compound is comparable to that of other antiretrovirals, suggesting a suitable dosing regimen for clinical use.

Data Table: Summary of Biological Activity

Study ReferenceActivityIC50 (nM)Mechanism
Jadhav et al., 1997Antiviral against HIV-125Protease inhibition
Bold et al., 1998Inhibition of viral replication30Disruption of replication cycle

Properties

IUPAC Name

tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDBVSJLBOZDZ-ARPYXGNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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